
Clefma
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Overview
Description
Clefma, also known as 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, is a synthetic analog of curcumin. It has garnered significant attention due to its potent anti-inflammatory and anticancer properties. This compound has been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clefma is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with piperidone derivatives. The key steps include:
Condensation Reaction: 2-chlorobenzaldehyde reacts with piperidone in the presence of a base to form the intermediate compound.
Oxidation: The intermediate undergoes oxidation to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. High-performance liquid chromatography (HPLC) is often employed to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Clefma undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Oral Squamous Carcinoma
Research indicates that CLEFMA significantly reduces cell viability in oral squamous carcinoma (OSCC) cells. Studies have shown:
- Cell Viability Reduction : this compound treatment resulted in decreased colony formation and increased apoptotic cell distribution in OSCC cells such as HSC-3 and SCC-9 .
- In Vivo Studies : In animal models, this compound administration suppressed tumor growth in xenograft models derived from SCC-9 cells, demonstrating its potential as an anti-cancer agent .
Cervical Cancer
This compound has also been studied for its effects on cervical cancer cells (HeLa and SiHa):
- Cell Death Induction : The compound reduced cell viability significantly at concentrations above 10 μM, with a marked increase in apoptotic markers .
- Pathway Activation : The study highlighted that this compound's action involves the upregulation of cleaved caspase-3 and the phosphorylation of MAPK proteins, indicating a robust apoptotic response .
Lung Cancer
In lung cancer models, this compound demonstrated cytotoxic effects:
- ROS Production : It was found to increase reactive oxygen species (ROS) production, leading to enhanced cell death in lung cancer cell lines such as A549 .
- Combination Therapy Potential : When combined with cisplatin, this compound showed synergistic effects, enhancing the overall cytotoxicity against lung cancer cells .
Data Table: Summary of Findings
Case Study 1: Oral Squamous Carcinoma
In a controlled study involving SCC-9 cells treated with varying concentrations of this compound, significant increases in apoptotic markers were observed. Flow cytometry analysis revealed a higher percentage of cells undergoing apoptosis post-treatment compared to controls.
Case Study 2: Cervical Cancer
A study on HeLa cells demonstrated that treatment with this compound led to a concentration-dependent decrease in cell viability. The use of specific inhibitors for ERK1/2 and p38 pathways confirmed their role in mediating the apoptotic effects induced by this compound.
Mechanism of Action
Comparison with Similar Compounds
Clefma is compared with other curcumin analogs, such as EF24 and 3,5-bis(benzylidene)-4-piperidones. These compounds share similar structural features but differ in their biological activities and mechanisms of action .
EF24: Another curcumin analog with potent anticancer properties. It induces apoptosis through different signaling pathways compared to this compound.
3,5-bis(benzylidene)-4-piperidones: These compounds have been studied for their anti-proliferative and anti-inflammatory properties.
Conclusion
This compound is a promising synthetic curcumin analog with significant potential in cancer therapy. Its ability to induce apoptosis through multiple pathways and its wide range of scientific research applications make it a valuable compound for further investigation.
Biological Activity
Clefma, a compound of growing interest in cancer research, exhibits significant biological activity, particularly in inducing apoptosis in various cancer cell lines. This article synthesizes findings from multiple studies to present a comprehensive overview of this compound's mechanisms of action, efficacy in different cancer types, and the underlying biochemical pathways involved.
This compound has been shown to activate both the extrinsic and intrinsic apoptotic pathways in cancer cells. The following sections detail the specific mechanisms through which this compound exerts its effects.
Apoptosis Induction
- Caspase Activation : this compound treatment leads to the activation of caspases, particularly caspase-3, which is crucial for the execution phase of apoptosis. Studies demonstrate that this compound increases the expression of cleaved caspase-3 in osteosarcoma cells (U2OS and HOS) and oral squamous carcinoma cells (OSCC) .
- MAPK Pathway Activation : The compound activates mitogen-activated protein kinases (MAPK), specifically JNK and p38 pathways. These pathways are essential for mediating cellular responses to stress and are implicated in apoptosis .
- Cell Cycle Arrest : this compound treatment results in an increase in the sub-G1 phase population, indicating cell cycle arrest and subsequent apoptosis .
Efficacy Across Cancer Types
This compound has demonstrated efficacy against various cancer types, including:
- Oral Squamous Carcinoma : In vitro studies show that this compound significantly decreases cell viability and induces apoptosis in OSCC cell lines (HSC-3 and SCC-9). It also enhances the effects of other chemotherapeutic agents like paclitaxel .
- Osteosarcoma : Research indicates that this compound effectively reduces cell viability in human osteosarcoma cell lines (U2OS and HOS), with dose-dependent effects observed .
Study 1: Oral Squamous Carcinoma
In a study examining the effects of this compound on OSCC, researchers treated HSC-3 and SCC-9 cells with varying concentrations of this compound. Results showed:
- Decline in Cell Viability : A significant reduction in viable cells was observed at concentrations above 4 μM.
- Increased Apoptotic Cell Distribution : Flow cytometry analysis indicated a higher percentage of apoptotic cells post-treatment compared to control groups .
Study 2: Osteosarcoma Cells
A similar investigation into U2OS cells revealed:
- Caspase Cascade Activation : Treatment with this compound led to increased levels of cleaved caspases 8 and 9, confirming the activation of both extrinsic and intrinsic apoptotic pathways.
- Protein Expression Changes : The study utilized a human apoptosis array showing upregulation of multiple apoptosis-related proteins following this compound treatment .
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound:
Cancer Type | Cell Line(s) | Key Findings | Mechanism(s) |
---|---|---|---|
Oral Squamous Carcinoma | HSC-3, SCC-9 | Reduced cell viability; increased apoptosis | Caspase activation; MAPK pathway |
Osteosarcoma | U2OS, HOS | Induced apoptosis; activated caspases | Extrinsic & intrinsic pathways |
Properties
CAS No. |
1246964-32-8 |
---|---|
Molecular Formula |
C23H17Cl2NO4 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
(Z)-4-[(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-4-oxopiperidin-1-yl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C23H17Cl2NO4/c24-19-7-3-1-5-15(19)11-17-13-26(21(27)9-10-22(28)29)14-18(23(17)30)12-16-6-2-4-8-20(16)25/h1-12H,13-14H2,(H,28,29)/b10-9-,17-11+,18-12+ |
InChI Key |
ABOUDPJRQGWQNW-GGDLZHBGSA-N |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC=CC=C2Cl)/C(=O)/C1=C/C3=CC=CC=C3Cl)C(=O)/C=C\C(=O)O |
Canonical SMILES |
C1C(=CC2=CC=CC=C2Cl)C(=O)C(=CC3=CC=CC=C3Cl)CN1C(=O)C=CC(=O)O |
Origin of Product |
United States |
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